The compound identified by the Chemical Abstracts Service (CAS) number 216862-58-7 is known as CEF14, which is a peptide derived from the Epstein-Barr Virus Rta protein. This peptide is significant in immunological studies due to its role as an epitope recognized by specific human leukocyte antigen molecules. The molecular formula for CEF14 is , and it has a molecular weight of approximately 1244.37 g/mol.
CEF14 is classified as a peptide and is primarily sourced from synthetic production methods. It is utilized in various scientific applications, particularly in immunology and virology, due to its interaction with immune cells. The peptide sequence is represented in one-letter code as Asp-Tyr-Cys-Asn-Val-Leu-Asn-Lys-Glu-Phe, which highlights its amino acid composition.
The synthesis of CEF14 typically employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to a growing chain anchored on a solid support.
The molecular structure of CEF14 can be represented by its sequence and molecular formula. The presence of sulfur in the formula indicates that there may be cysteine residues capable of forming disulfide bonds under oxidative conditions.
CEF14 can undergo several types of chemical reactions:
The major products from these reactions include oxidized peptides with disulfide bonds, reduced peptides with free thiols, and various peptide analogs.
CEF14 functions primarily through its interaction with the immune system. It is presented by HLA A24 molecules on antigen-presenting cells, leading to recognition by cytotoxic T lymphocytes (CTLs). This interaction triggers an immune response specifically targeting cells infected with Epstein-Barr virus, making it a crucial component in studying viral infections and potential immunotherapies .
Relevant analyses often include mass spectrometry and HPLC to confirm purity and structural integrity.
CEF14 has several scientific applications:
The compound designated by CAS Registry Number 216862-58-7 is classified as a synthetic peptide under IUPAC nomenclature conventions. Its systematic name is derived from its linear decapeptide sequence:L-α-Aspartyl-L-tyrosyl-L-cysteinyl-L-asparaginyl-L-valyl-L-leucyl-L-asparaginyl-L-lysyl-L-α-glutamyl-L-phenylalanine [1] [5]. This naming follows IUPAC peptide rules, where:
Structurally, it belongs to the epitope class of immunologically active peptides. The sequence corresponds to residues 28–37 of the Epstein-Barr virus (EBV) Replication and Transcription Activator (Rta) protein, making it a human leukocyte antigen (HLA) A24-restricted epitope [3]. The peptide backbone includes standard amide linkages, with side chains introducing functional diversity (e.g., thiol in cysteine, carboxyl in aspartate/glutamate).
The CAS Registry Number 216862-58-7 serves as a unique, unambiguous identifier for this compound in chemical databases and regulatory contexts. Assigned by the Chemical Abstracts Service (CAS), it enables precise substance tracking across scientific literature, supply chains, and regulatory documentation [2] [4]. This identifier is critical for disambiguation, as the peptide has multiple synonymous designations:
Table 1: Synonyms for CAS 216862-58-7
Synonym | Context of Use |
---|---|
CEF14, EBV Rta Protein (28-37) | Immunological research |
HLA A24-restricted EBV epitope | Virology/T-cell studies |
DYCNVLNKEF peptide | Sequence-based abbreviation |
Asp-Tyr-Cys-Asn-Val-Leu-Asn-Lys-Glu-Phe | Full sequence notation |
These synonyms reflect its biological origin (EBV Rta protein), function (T-cell epitope), and sequence [1] [3] [5].
The molecular formula of this peptide is C₅₅H₈₁N₁₃O₁₈S, as determined through mass spectrometry and elemental analysis [1] [3] [5]. Key physicochemical parameters include:
Table 2: Atomic Composition and Mass Data
Property | Value |
---|---|
Carbon (C) atoms | 55 |
Hydrogen (H) atoms | 81 |
Nitrogen (N) atoms | 13 |
Oxygen (O) atoms | 18 |
Sulfur (S) atoms | 1 |
Exact mass | 1243.54 Da |
Nominal mass | 1244.37 g/mol |
This peptide exhibits complex stereochemistry due to its chiral amino acid residues:
The canonical structure assumes all residues are L-configured and the peptide is linear. However, synthetic batches may contain D-amino acid contaminants if racemization occurs during solid-phase synthesis. The SMILES notation explicitly defines stereochemistry:O=C(O)[C@H](CC1=CC=CC=C1)NC([C@H](CCC(O)=O)NC(...)=O)=O
...where @
symbols denote chiral centers with specified configurations [1].
Table 3: Stereochemical Features and Stability Considerations
Feature | Detail |
---|---|
Chiral centers | 9 (L-configured) |
Labile residues | Cys (oxidation), Asn (deamidation), Glu (isopeptide formation) |
Disulfide formation | Possible via Cys³ thiol, leading to homodimers or intramolecular cycles |
Storage stability | Requires sealed, dry conditions at 2–8°C to minimize isomerization [1] |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8